2,4-Dimethoxy-L-homophenylalanine
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Overview
Description
2,4-Dimethoxy-L-homophenylalanine is a synthetic amino acid derivative with the molecular formula C12H17NO4 It is characterized by the presence of two methoxy groups attached to the phenyl ring and an amino group attached to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-L-homophenylalanine typically involves the use of phenylalanine as a starting material. The process includes the introduction of methoxy groups to the phenyl ring through methylation reactions. One common method involves the use of methanol and a strong acid catalyst to achieve the desired substitution on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biocatalytic processes. These methods employ genetically modified enzymes, such as phenylalanine dehydrogenase and formate dehydrogenase, to catalyze the transformation of keto acid substrates into the desired product. This approach is advantageous due to its high efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-L-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dimethoxy-L-homophenylalanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-L-homophenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. These intermediates can modulate various biochemical pathways, influencing cellular functions and physiological processes .
Comparison with Similar Compounds
L-Homophenylalanine: A structurally similar compound with a single methoxy group.
2,4-Dimethoxyphenylalanine: Another derivative with methoxy groups at different positions on the phenyl ring.
Uniqueness: 2,4-Dimethoxy-L-homophenylalanine is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-4-(2,4-dimethoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-9-5-3-8(11(7-9)17-2)4-6-10(13)12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUNXUPUQUYGLI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(C(=O)O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CC[C@@H](C(=O)O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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